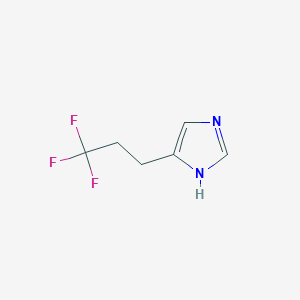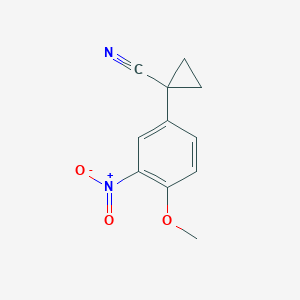
Sodium Quinoline-8-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium Quinoline-8-sulfinate is a chemical compound with the molecular formula C9H6NNaO3S. It is a sodium salt derivative of quinoline-8-sulfinic acid. This compound is known for its versatility in various chemical reactions and its applications in scientific research, particularly in the fields of organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium Quinoline-8-sulfinate can be synthesized through the sulfonylation of quinoline N-oxides using sodium sulfinates. This process involves a metal-free deoxygenative sulfonylation via a dual radical coupling mechanism . The reaction typically requires the presence of a radical initiator and proceeds under mild conditions, making it an efficient and environmentally friendly method.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where quinoline N-oxides are treated with sodium sulfinates in the presence of suitable radical initiators. The reaction conditions are optimized to ensure high yield and purity of the final product. The process is designed to be scalable and cost-effective, with considerations for waste management and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium Quinoline-8-sulfinate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Under specific conditions, it can be reduced to quinoline derivatives.
Substitution: It participates in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed.
Major Products Formed:
Oxidation: Quinoline-8-sulfonic acid.
Reduction: Quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Sodium Quinoline-8-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is employed in the study of biological systems, particularly in the development of fluorescent probes and imaging agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of Sodium Quinoline-8-sulfinate involves its ability to participate in radical reactions. The sulfonate group acts as both a reagent and an activating agent, facilitating the formation of sulfonyl radicals. These radicals can then engage in various chemical transformations, leading to the formation of new chemical bonds and the synthesis of complex molecules .
Vergleich Mit ähnlichen Verbindungen
- Sodium Methanesulfinate
- Sodium Benzenesulfinate
- Sodium Pyridine-3-sulfinate
Comparison: Sodium Quinoline-8-sulfinate is unique due to its quinoline backbone, which imparts distinct chemical properties and reactivity. Compared to other sodium sulfinates, it offers enhanced stability and versatility in chemical reactions. Its ability to participate in both nucleophilic and radical reactions makes it a valuable compound in synthetic chemistry .
Eigenschaften
Molekularformel |
C9H6NNaO2S |
|---|---|
Molekulargewicht |
215.21 g/mol |
IUPAC-Name |
sodium;quinoline-8-sulfinate |
InChI |
InChI=1S/C9H7NO2S.Na/c11-13(12)8-5-1-3-7-4-2-6-10-9(7)8;/h1-6H,(H,11,12);/q;+1/p-1 |
InChI-Schlüssel |
JTNSSUYKOJYGAG-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC2=C(C(=C1)S(=O)[O-])N=CC=C2.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


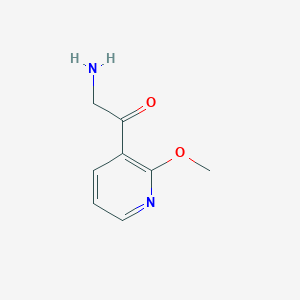
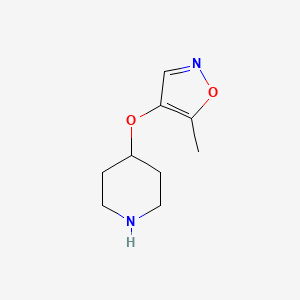
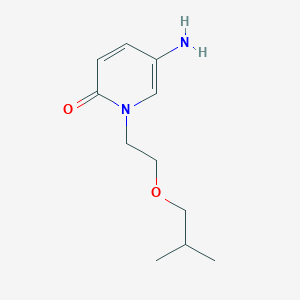

![(1R,5S)-7-benzyl-3$l^{6}-thia-7-azabicyclo[3.3.1]nonane-3,3,9-trione](/img/structure/B13531893.png)
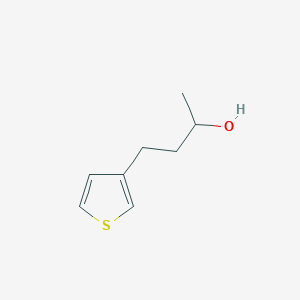
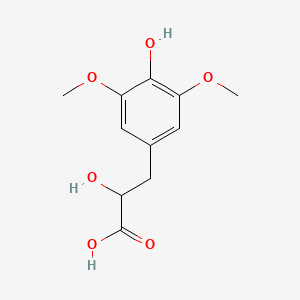
![tert-butyl N-[(1R,5R)-5-hydroxycyclohex-3-en-1-yl]carbamate](/img/structure/B13531912.png)
![3-{[(2,4-Difluorophenyl)methyl]amino}-1,2-dihydroisoquinolin-1-one](/img/structure/B13531917.png)
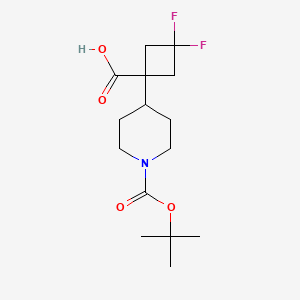
![2-{[4-Cyano-5-(ethylsulfanyl)-1,2-thiazol-3-yl]oxy}aceticacid](/img/structure/B13531925.png)
